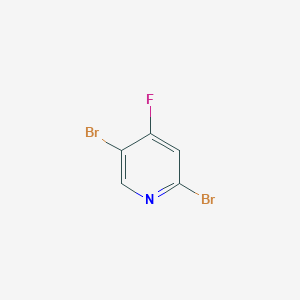

2,5-Dibromo-4-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-4-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWVCLGJNHRSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308986 | |

| Record name | 2,5-Dibromo-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033203-46-1 | |

| Record name | 2,5-Dibromo-4-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033203-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromo-4-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dibromo 4 Fluoropyridine and Analogues

Direct Halogenation Strategies of Pyridine (B92270) Scaffolds

Direct halogenation of the pyridine ring is a primary strategy for introducing bromine and fluorine atoms. However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene, often requiring harsh conditions. The regioselectivity is governed by the electronic properties of the ring and any existing substituents.

The introduction of bromine onto a pyridine scaffold can be achieved through electrophilic bromination. The position of bromination is highly dependent on the reaction conditions and the substituents already present on the ring. For activated pyridines, such as aminopyridines, bromination can proceed under milder conditions. For instance, the synthesis of 2-amino-5-bromopyridine (B118841) from 2-aminopyridine (B139424) can be accomplished using reagents like N-bromosuccinimide (NBS). A scalable process for the synthesis of 2,5-dibromopyridine (B19318) starts with the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, with 2-amino-3,5-dibromopyridine (B40352) being a potential byproduct. heteroletters.org

In the context of synthesizing analogues of 2,5-Dibromo-4-fluoropyridine, the bromination of a fluorinated pyridine precursor is a key step. The synthesis of 5-Bromo-4-fluoropyridin-2-amine (B1442313) has been demonstrated by treating 2-amino-4-fluoropyridine (B1287999) with N-bromosuccinimide in acetonitrile. chemicalbook.com This intermediate is crucial for accessing the target molecule via subsequent diazotization and bromination.

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Aminopyridine | Bromine | 2-Amino-5-bromopyridine | 90% | heteroletters.org |

| 2-Amino-4-fluoropyridine | N-Bromosuccinimide (NBS) | 5-Bromo-4-fluoropyridin-2-amine | Not specified | chemicalbook.com |

This table presents examples of regioselective bromination reactions on pyridine scaffolds.

Direct C-H fluorination of pyridines represents an advanced and highly sought-after transformation. One notable method involves the use of silver(II) fluoride (B91410) (AgF2), which can selectively fluorinate C-H bonds adjacent to the nitrogen atom in pyridines and diazines. orgsyn.orgnih.govacs.org This reaction is tolerant of various functional groups and often proceeds at or near ambient temperature. orgsyn.org While this method is powerful for introducing fluorine at the 2-position, its application for installing fluorine at the 4-position of a 2,5-dibromopyridine would require a different strategy or a precursor with a different substitution pattern.

Another modern approach involves a Rh(III)-catalyzed C–H functionalization to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method allows for the construction of the fluorinated pyridine ring itself, offering an alternative to direct fluorination of a pre-formed ring. Recently, a method for the regioselective difluoromethylation of pyridines at the meta- or para-position has been developed, employing a temporary dearomatization strategy. uni-muenster.de

Nucleophilic aromatic substitution (SNAr) is also a viable strategy, especially for pyridines activated with electron-withdrawing groups. The displacement of a leaving group such as a nitro group or a halogen by fluoride is a common method. For instance, fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source can yield 3-fluoro-4-nitropyridine (B80604) N-oxide, which can be further converted to 3-fluoro-4-aminopyridine. nih.gov

| Method | Reagent/Catalyst | Position of Fluorination | Key Features |

| Direct C-H Fluorination | AgF2 | α to Nitrogen (e.g., C2, C6) | High site-selectivity, mild conditions. orgsyn.orgnih.govacs.org |

| Rh(III)-Catalyzed Cyclization | [Cp*RhCl2]2 | C3 | Builds the fluorinated pyridine ring from acyclic precursors. nih.gov |

| Nucleophilic Aromatic Substitution | Tetrabutylammonium fluoride (TBAF) | Varies (e.g., C3) | Requires an activated precursor like a nitropyridine N-oxide. nih.gov |

This table summarizes advanced fluorination techniques applicable to pyridine systems.

Precursor-Based Synthesis of Functionalized Pyridines

This approach involves the synthesis of the target molecule from a precursor that already contains some of the required substituents or a functional group that can be converted into one of the desired halogens.

The Sandmeyer reaction is a classic and effective method for converting an amino group on an aromatic ring into a halide via a diazonium salt intermediate. This is a cornerstone strategy for the synthesis of this compound and its analogues.

A common route to synthesize 2,5-dibromopyridine involves the diazotization of 2-amino-5-bromopyridine in the presence of hydrobromic acid and sodium nitrite (B80452), followed by treatment with bromine or a copper(I) bromide catalyst. heteroletters.orgchemicalbook.com This general approach can be adapted for the synthesis of this compound. The synthesis would likely start from a precursor such as 2-amino-5-bromo-4-fluoropyridine or 5-bromo-4-fluoropyridin-2-amine.

For example, a procedure for synthesizing 2-bromo-4-fluoropyridine (B1291336) starts from 2-bromopyridin-4-amine. chemicalbook.com This amine is treated with an aqueous solution of HBF4 and then sodium nitrite at low temperatures to form the diazonium tetrafluoroborate (B81430) salt. Thermal decomposition of this salt then yields the desired 4-fluoropyridine (B1266222) derivative. A similar diazotization-halogenation sequence on 5-bromo-4-fluoropyridin-2-amine would be a logical pathway to this compound.

Illustrative Synthetic Pathway:

Bromination: 2-Amino-4-fluoropyridine → 5-Bromo-4-fluoropyridin-2-amine (using NBS). chemicalbook.com

Diazotization & Bromination (Sandmeyer): 5-Bromo-4-fluoropyridin-2-amine → this compound (using NaNO2, HBr).

More complex pyridine derivatives can be assembled using convergent or divergent strategies that build the ring from simpler, non-cyclic precursors. These methods, often involving multi-component reactions (MCRs), allow for the rapid construction of molecular diversity. acsgcipr.orgnih.gov

Convergent Synthesis: This involves preparing different fragments of the target molecule separately and then combining them in the final steps. For a polysubstituted pyridine, this could involve synthesizing a di- or tri-substituted acyclic precursor that is then cyclized to form the pyridine ring.

Divergent Synthesis: This strategy starts from a common intermediate that can be elaborated into a variety of different products. nih.gov For example, a functionalized pyridine could be synthesized and then subjected to various orthogonal functionalization reactions to produce a library of related compounds. The synthesis of different indolizine (B1195054) types from a common set of starting materials including a pyridine derivative exemplifies a divergent approach. rsc.org

While specific examples for the MCR synthesis of this compound are not prevalent, established methods like the Hantzsch or Bohlmann-Rahtz pyridine syntheses could theoretically be adapted by using appropriately halogenated starting materials. acsgcipr.org

Advanced Functionalization Techniques for this compound Derivatives

Once synthesized, this compound serves as a versatile scaffold for further derivatization. The differential reactivity of the C-Br and C-F bonds allows for selective transformations.

The bromine atoms at the 2- and 5-positions are excellent handles for metal-catalyzed cross-coupling reactions. Selective halogen-lithium exchange is possible, with the bromine at the 2-position of 2,5-dibromopyridine being more reactive towards n-butyllithium, allowing for subsequent functionalization at that site. acs.org This regioselectivity enables the stepwise introduction of different substituents.

The fluorine atom at the 4-position is less reactive towards nucleophilic aromatic substitution (SNAr) compared to a fluorine at the 2- or 6-position. However, SNAr reactions on fluoropyridines are generally faster than on their chloro- or bromo-analogues. nih.govacs.org Strong nucleophiles could potentially displace the 4-fluoro substituent, particularly if the reaction is facilitated by the electronic effects of other groups introduced onto the ring.

A powerful strategy for late-stage functionalization combines C-H activation with subsequent substitution. For example, a sequence of C-H fluorination followed by SNAr of the newly installed fluoride provides a versatile method for diversifying complex heterocycles. nih.govacs.org While the target molecule is already halogenated, its derivatives could be subjected to further C-H functionalization at any remaining vacant positions. The use of pyridyne intermediates, generated from halopyridines, also offers a route to difunctionalized pyridine products. chemistryviews.org

| Position | Bond | Applicable Reactions | Notes |

| C2 | C-Br | Metal-halogen exchange (e.g., with n-BuLi), Cross-coupling (e.g., Suzuki, Sonogashira) | Generally more reactive in metal-halogen exchange than the C5-Br. acs.org |

| C5 | C-Br | Cross-coupling (e.g., Suzuki, Sonogashira), Metal-halogen exchange | Can be functionalized after the C2 position. |

| C4 | C-F | Nucleophilic Aromatic Substitution (SNAr) | Less reactive than C2/C6-F but can be displaced by strong nucleophiles. |

| C3, C6 | C-H | C-H activation/functionalization | Potential sites for introducing further substituents. |

This table outlines the potential for advanced functionalization at different positions of the this compound scaffold.

Organometallic Approaches: Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful and widely used method for the generation of organometallic intermediates from halogenated precursors. These intermediates can then be reacted with a range of electrophiles to introduce new functional groups onto the pyridine core.

The selective functionalization of polyhalogenated pyridines presents a significant synthetic challenge due to the difficulty in differentiating between multiple reactive sites. For substrates like 2,5-dibromopyridine, a close analogue of this compound, regioselective bromine/magnesium (Br/Mg) exchange allows for the controlled formation of Grignard reagents, which can then be trapped by electrophiles.

The regioselectivity of the Br/Mg exchange on 2,5-dibromopyridine can be finely tuned by the choice of reagent and the presence of additives. Research has shown that using i-PrMgCl·LiCl typically results in the exchange occurring at the C-5 position, which is the thermodynamically favored product. In contrast, employing a bimetallic combination such as sBu₂Mg·2LiOR in toluene (B28343) can favor the formation of the kinetic C-2 magnesiated product.

A significant development in controlling this selectivity is the use of Lewis donor additives. The addition of N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDTA) can completely switch the regioselectivity of the exchange reaction. For instance, while sBu₂Mg·2LiOR in toluene favors the C-2 position, the introduction of PMDTA directs the Br/Mg exchange exclusively to the C-5 position. This switching effect provides a powerful tool for chemists to selectively functionalize either the C-2 or C-5 position of the dibromopyridine scaffold.

| Reagent | Additive | Solvent | Major Product Position |

|---|---|---|---|

| i-PrMgCl·LiCl | None | THF | C-5 (Thermodynamic) |

| sBu₂Mg·2LiOR | None | Toluene | C-2 (Kinetic) |

| sBu₂Mg·2LiOR | PMDTA | Toluene | C-5 (Switched) |

Organolithium and organomagnesium compounds are arguably the two most commonly employed classes of organometallic reagents in organic synthesis. Their high reactivity allows for the functionalization of otherwise inert C-H bonds or facile exchange with C-halogen bonds on the pyridine ring.

Organolithium reagents are often used for direct deprotonation (metalation) of pyridine rings, particularly when activated by directing groups. However, for polyhalogenated systems, halogen-lithium exchange is a more common strategy. This approach generates lithiated pyridine intermediates that are highly reactive towards a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, leading to a diverse range of substituted pyridines.

Grignard reagents, or organomagnesium compounds, offer several advantages. They are typically less expensive and more stable than their organolithium counterparts. The halogen-magnesium exchange reaction is a key method for their generation from bromo- or iodopyridines. These magnesium intermediates, while still highly reactive, often exhibit greater functional group tolerance and can provide different selectivity profiles compared to organolithium species. The development of "turbo Grignard" reagents, such as i-PrMgCl·LiCl, has further enhanced the efficiency and speed of the halogen-magnesium exchange, even at low temperatures. The utility of these intermediates is vast, enabling the construction of complex pyridine-containing molecules through subsequent reactions with various electrophilic partners.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of C-C and C-N bonds, offering unparalleled efficiency and functional group tolerance. Palladium-based catalysts are particularly prominent in this field and are extensively used for the elaboration of halogenated pyridines.

Palladium-catalyzed cross-coupling provides a powerful platform for the selective functionalization of dihalopyridines. For substrates such as 2,5-dibromopyridine, the differential reactivity of the two bromine atoms can be exploited to achieve mono- or di-functionalization. The bromine atom at the C-2 position is generally more reactive towards palladium-catalyzed reactions, such as Negishi coupling, due to its position alpha to the ring nitrogen. This inherent reactivity allows for selective coupling at the C-2 position, leaving the C-5 bromine available for subsequent transformations.

The Buchwald-Hartwig amination is a key palladium-catalyzed method for forming C-N bonds. This reaction has been applied to halo-aminopyridines, demonstrating the catalyst's ability to operate in the presence of amine functionality. For instance, in the coupling of 3,5-dibromo-2-aminopyridine with morpholine, the reaction preferentially occurs at the C-3 position. nih.gov This selectivity highlights how electronic effects and the catalyst system can be manipulated to direct coupling to a specific site on a polyhalogenated pyridine ring. The development of specialized ligands and pre-catalysts has been crucial in expanding the scope and efficiency of these C-N coupling reactions. nih.govmit.edu

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron species with a halide or triflate, is one of the most versatile methods for forming C(sp²)-C(sp²) bonds. nih.govnih.gov For dihalopyridine substrates, this reaction can be controlled to achieve selective mono-arylation or complete di-arylation.

The regioselectivity of the Suzuki coupling on dihalopyridines is influenced by the catalyst, ligands, base, and solvent system. In many cases, the C-2 position of a 2,5-dihalopyridine is more reactive, allowing for the selective introduction of an aryl group at this position. For example, studies on 2,5-dichloropyridine (B42133) have shown that under certain ligand-free conditions, an unprecedented C-5 selectivity can be achieved, challenging the conventional understanding of reactivity. nih.gov This demonstrates that careful optimization of reaction conditions can override the intrinsic electronic preferences of the substrate. The reaction is tolerant of a wide variety of functional groups on the boronic acid partner, making it a highly valuable tool for building complex biaryl structures based on a pyridine core. nih.gov

| Parameter | Influence on Reaction | Example |

|---|---|---|

| Catalyst/Ligand | Controls reactivity and selectivity. Can influence which halogen is activated. | Use of specific phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can favor coupling at a more sterically hindered or less electronically favored position. nih.gov |

| Base | Essential for the transmetalation step. The choice of base can affect yield and selectivity. | K₃PO₄ or Cs₂CO₃ are commonly used bases that are effective in many Suzuki couplings. nih.gov |

| Solvent | Affects the solubility of reagents and stability of the catalyst. | Mixtures of solvents like 1,4-dioxane (B91453) and water are frequently used to dissolve both the organic and inorganic components. nih.gov |

The Sonogashira coupling reaction is a cornerstone method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is invaluable for synthesizing alkynyl-substituted pyridines, which are important precursors for ligands, pharmaceuticals, and organic materials. soton.ac.uk

The reaction's utility is particularly evident in the selective functionalization of polyhalogenated heterocycles. Research on substrates like 5- and 6-bromo-3-fluoro-2-cyanopyridines has demonstrated that the Sonogashira coupling proceeds efficiently to yield the corresponding alkynyl derivatives. soton.ac.uk The reaction conditions are generally mild and tolerate a wide range of functional groups on the alkyne partner, including free alcohols and amines. This tolerance allows for the late-stage introduction of the alkyne moiety into complex molecules.

Modern variations of the Sonogashira reaction have focused on developing copper-free conditions to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling). These methods often employ more sophisticated palladium catalysts or specific ligands and bases to facilitate the catalytic cycle without the need for a copper co-catalyst, enhancing the reaction's applicability in syntheses where copper contamination is a concern. organic-chemistry.org

Stille Coupling for Bipyridine Ligand Synthesis

The Stille cross-coupling reaction is a versatile method for creating carbon-carbon bonds, and it is particularly useful for the synthesis of bipyridine ligands, which are fundamental components in supramolecular chemistry and catalysis. mdpi.com This reaction typically involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex.

In the context of synthesizing analogues of this compound, the Stille coupling provides a pathway to selectively functionalize the pyridine ring at the bromine-substituted positions. For instance, the synthesis of 5,5′-dibromo-2,2′-bipyridine has been efficiently conducted on a multigram scale from 2,5-dibromopyridine through reductive symmetric coupling with hexa-n-butyldistannane or via coupling with an appropriate 2-trimethylstannylpyridine derivative. nih.gov This established procedure is reliably scalable and serves as a foundational method for producing useful intermediates that can be further elaborated into more complex ligands. nih.gov

The selective stepwise functionalization of di-substituted bipyridines has also been documented, showcasing the reaction's precision. nih.gov By analogy, this compound can serve as a substrate for Stille coupling. The reaction would likely proceed by selectively coupling at the C-5 or C-2 positions, which bear the bromine atoms. The choice of organotin reagent and palladium catalyst/ligand system would be crucial for controlling the selectivity and achieving high yields. Additives such as CuI may be used to accelerate the reaction rate by scavenging free ligands that can inhibit the transmetalation step.

| Reaction | Reactants | Catalyst/Conditions | Product Type | Reference |

| Stille Coupling | 2,5-Dihalopyridine, Organostannane | Pd(0) or Pd(II) catalyst, Ligands (e.g., PPh₃) | Bipyridine Ligands | mdpi.comnih.gov |

| Reductive Homocoupling | 2,5-Dibromopyridine, Hexa-n-butyldistannane | Pd catalyst | 5,5′-Dibromo-2,2′-bipyridine | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for the functionalization of electron-deficient aromatic rings, such as polyhalogenated pyridines. The presence of multiple halogen substituents and the electron-withdrawing nitrogen atom in the pyridine ring activates the molecule for nucleophilic attack.

In polyhalogenated pyridines, the positions ortho and para (i.e., C-2 and C-4) to the ring nitrogen are the most activated sites for nucleophilic attack. stackexchange.com This is because the anionic sigma complex (Meisenheimer intermediate) formed during the reaction is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom. stackexchange.com

For a substrate like this compound, a nucleophile can attack at the C-2, C-4, or C-5 positions. However, the attack is strongly favored at the C-4 position due to its para relationship to the nitrogen. Furthermore, in SNAr reactions involving different halogens, the C-F bond is typically the most reactive, followed by C-Cl, C-Br, and C-I. This "element effect" makes the fluorine at the C-4 position the most likely leaving group under many SNAr conditions. nih.gov Studies on 5-bromo-2-chloro-3-fluoropyridine (B1227324) have shown that selective substitution of the 3-fluoro group can be achieved under specific SNAr conditions. acs.org

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form the high-energy Meisenheimer intermediate. youtube.com The high electronegativity of fluorine plays a crucial role in accelerating this step. youtube.com The fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. youtube.comyoutube.com

This kinetic preference means that fluoropyridines are generally more reactive in SNAr reactions than their chloro- or bromo- counterparts. The stability of the leaving group is less important than the rate of nucleophilic attack, reversing the typical leaving group trend seen in SN1 or SN2 reactions. youtube.com This enhanced reactivity allows SNAr reactions on fluoropyridines to proceed under milder conditions, which is advantageous when working with complex molecules containing sensitive functional groups.

Regioselectivity in SNAr reactions can be controlled by both electronic and steric factors. Electron-withdrawing groups on the pyridine ring enhance the rate of substitution and can direct the incoming nucleophile. For instance, in 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group promotes substitution at the 3-position. researchgate.net Similar electronic principles apply to substituted pyridines.

Steric hindrance can also be a powerful tool for directing regioselectivity. The introduction of a bulky group, such as a trialkylsilyl group, can physically block a reactive site and force the nucleophile to attack a less sterically hindered position. For 2,4-dihalopyridines, which normally react exclusively at the 4-position, introducing a bulky trialkylsilyl group at the 5-position can completely reverse the regioselectivity, forcing the substitution to occur at the 2-position, which is most remote from the silyl (B83357) group. This "silyl trick" provides a method for achieving substitution patterns that are otherwise difficult to access.

Selective Amination of Polyhalogenated Pyridines

The synthesis of aminopyridines is of significant interest due to their prevalence in biologically active compounds. acs.org Selective amination of polyhalogenated pyridines like this compound can be achieved through different strategies depending on the desired outcome.

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, can be used to selectively form C-N bonds at the site of a carbon-bromine or carbon-chlorine bond. By carefully selecting the palladium catalyst and supporting ligand, amination can be directed to a specific halogen. For example, in 5-bromo-2-chloropyridine, ligand choice can direct amination to either the more reactive 5-bromo position or the 2-chloro position. acs.org A similar strategy could be applied to this compound to selectively aminate at the C-2 or C-5 positions.

Alternatively, amination can proceed via an SNAr mechanism. An environmentally friendly method has been developed for the selective amination of various polyhalogenated pyridines at the 2-position using a base like NaOtBu in water, with DMF serving as the source of the dimethylamine (B145610) nucleophile. acs.org This method has been shown to be effective for 2,5-dibromopyridine and various 2-fluoropyridine (B1216828) derivatives. acs.org Given the high reactivity of the C-4 position in this compound towards SNAr, amination under non-catalyzed, nucleophilic conditions would likely result in the displacement of the fluoride atom.

| Method | Substrate Example | Conditions | Selectivity | Reference |

| Buchwald-Hartwig Amination | 5-Bromo-2-chloro-3-fluoropyridine | Pd₂(dba)₃, Xantphos, Base | Exclusive substitution of bromide | acs.org |

| Base-Promoted Amination | 2,5-Dibromopyridine | NaOtBu, DMF, H₂O, 140 °C | Selective amination at the C-2 position | acs.org |

| SNAr Amination | 5-Bromo-2-chloro-3-fluoropyridine | Amine, NaH or n-BuLi | Selective substitution of fluoride | acs.org |

Continuous-Flow Synthesis Methodologies for Functionalized Fluoropyridines

Continuous-flow chemistry has emerged as a powerful technology that offers significant advantages over traditional batch processing, including enhanced safety, efficiency, scalability, and precise control over reaction parameters. nih.govorganic-chemistry.org These benefits are particularly relevant for reactions involving hazardous reagents or intermediates, such as certain fluorination reactions or the handling of diazoalkanes.

The application of flow chemistry to the synthesis of functionalized fluoropyridines allows for safer and more efficient production. For example, a continuous-flow microreactor has been used for the catalytic N-oxidation of various pyridine derivatives with high efficiency and stability, operating for over 800 hours while maintaining catalyst activity. organic-chemistry.org Another study developed a rapid and modular continuous-flow synthesis of highly functionalized fluorinated pyrazoles and pyrazolines, demonstrating how sequential reactor coils can be used to perform multi-step syntheses in a telescoped fashion. nih.gov This "assembly line" approach enables the rapid generation of molecular diversity.

Such methodologies can be directly applied to the functionalization of this compound. A flow chemistry setup could be designed to perform selective SNAr reactions, where the substrate is sequentially passed through reactor coils containing different nucleophiles, temperatures, and catalysts to build molecular complexity in a controlled and automated manner. This approach is advantageous for large-scale production due to its operational safety and cost-effectiveness. organic-chemistry.org

Reactivity Profiles and Mechanistic Investigations of 2,5 Dibromo 4 Fluoropyridine Systems

Chemo- and Regioselectivity in Polyhalogenated Pyridine (B92270) Transformations

In polyhalogenated pyridines, the inherent electronic and steric differences between the halogen substituents, as well as their positions relative to the nitrogen atom, dictate the chemo- and regioselectivity of their reactions. In 2,5-Dibromo-4-fluoropyridine, the fluorine atom at the C4 position, flanked by two bromine atoms, and the bromine atoms at the C2 and C5 positions, which are ortho and meta to the nitrogen respectively, offer multiple potential reaction sites.

Research on the selective functionalization of polyhalogenated pyridines has shown that the reaction pathway can often be tuned by the choice of reagents and reaction conditions. For instance, in metal-free C-N bond-forming reactions of polyhalogenated pyridines, the preferred site of coupling can be directed towards either the fluorine or chlorine substituent depending on the heterocyclic core. In many cases, reactions with amines preferentially occur at the fluorine-bearing carbon of the pyridine ring, leading to monosubstituted products with high selectivity rsc.org. This preference is attributed to the high electronegativity of fluorine, which activates the attached carbon towards nucleophilic attack.

Conversely, under different conditions, such as metal-catalyzed cross-coupling reactions, the reactivity of the C-Br bonds would be expected to dominate over the C-F bond. The relative ease of oxidative addition of C-Br bonds to a metal center compared to the stronger C-F bond would favor selective reaction at the C2 or C5 position. The regioselectivity between the two bromine atoms would then be influenced by factors such as steric hindrance and the electronic environment of each position.

The following table summarizes the expected selectivity in reactions of this compound based on general principles of polyhalogenated pyridine reactivity.

| Reaction Type | Expected Major Product | Rationale |

| Nucleophilic Aromatic Substitution | Substitution of Fluorine | The high electronegativity of fluorine activates the C4 position towards nucleophilic attack. |

| Metal-Catalyzed Cross-Coupling | Substitution of Bromine | The weaker C-Br bond is more susceptible to oxidative addition than the C-F bond. |

| Halogen-Metal Exchange | Exchange of Bromine | Bromine is more readily exchanged than fluorine with organolithium reagents. |

Mechanistic Pathways of Halogen-Metal Exchange and Subsequent Electrophilic Trapping

Halogen-metal exchange is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the two bromine atoms are the primary sites for this transformation, as the C-F bond is generally unreactive towards common organolithium reagents wikipedia.org. The mechanism of lithium-halogen exchange is generally believed to proceed through a nucleophilic attack of the organolithium species on the halogen atom, leading to the formation of an "ate-complex" intermediate wikipedia.orgpku.edu.cn.

The regioselectivity of the halogen-metal exchange between the C2 and C5 positions is a critical consideration. Studies on the selective monolithiation of 2,5-dibromopyridine (B19318) have shown that the reaction conditions, including the solvent and concentration, play a crucial role in determining the outcome. Coordinating solvents and higher concentrations tend to favor lithiation at the 5-position, while non-coordinating solvents and lower concentrations favor the 2-position researchgate.net. This selectivity is attributed to a combination of steric and electronic effects, as well as the potential for solvent coordination to the lithium intermediate.

A study on the metal-halogen exchange of 2,5-dibromo-4-methoxypyridine (B2608117), a close structural analog of this compound, provides further insight. Treatment of 2,5-dibromo-4-methoxypyridine with n-butyllithium followed by quenching with an electrophile can lead to substitution at either the C2 or C5 position, depending on the reaction time. A shorter reaction time favors substitution at the C5 position, while a longer reaction time can lead to a "halogen dance" rearrangement, resulting in substitution at other positions arkat-usa.org.

Once the organolithium intermediate is formed, it can be trapped with a variety of electrophiles to introduce a wide range of functional groups. The general mechanism is depicted below:

Step 1: Halogen-Metal Exchange this compound + R-Li → 2-Bromo-5-lithio-4-fluoropyridine + R-Br (major) OR 5-Bromo-2-lithio-4-fluoropyridine + R-Br (minor)

Step 2: Electrophilic Trapping 2-Bromo-5-lithio-4-fluoropyridine + E⁺ → 2-Bromo-5-E-4-fluoropyridine OR 5-Bromo-2-lithio-4-fluoropyridine + E⁺ → 5-Bromo-2-E-4-fluoropyridine

The choice of electrophile and the stability of the lithiated intermediate are key factors in the success of the trapping reaction.

Detailed Mechanisms of Nucleophilic Aromatic Substitution in Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. In fluoropyridines, the fluorine atom is a particularly effective leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and activates the carbon for nucleophilic attack nih.govmasterorganicchemistry.com. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine (B119429) nih.gov.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex youtube.comsemanticscholar.org. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, the C4 position is the most likely site for nucleophilic attack due to the activating effect of the fluorine atom and the electron-withdrawing nature of the pyridine nitrogen. The presence of the two bromine atoms would further increase the electrophilicity of the pyridine ring, thereby accelerating the reaction.

The detailed mechanism is as follows:

Step 1: Nucleophilic Addition (Rate-determining) A nucleophile (Nu⁻) attacks the C4 carbon of this compound, leading to the formation of a negatively charged Meisenheimer complex. The negative charge is delocalized over the pyridine ring and is stabilized by the electronegative nitrogen atom and the bromine substituents.

Step 2: Elimination of the Leaving Group The fluoride (B91410) ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and forming the substituted product.

Recent studies have also proposed a concerted SNAr (cSNAr) mechanism for some nucleophilic aromatic substitution reactions, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state semanticscholar.orgnih.gov. The operative mechanism, whether stepwise or concerted, is influenced by the nature of the substrate, nucleophile, and leaving group.

The relative reactivity of halogens as leaving groups in SNAr reactions of pyridines can be complex and depends on the specific nucleophile and reaction conditions. While fluoride is generally a poor leaving group in aliphatic substitution, its high electronegativity makes it an excellent activating group for the initial nucleophilic attack in SNAr, which is often the rate-determining step youtube.com.

Formation and Reactivity of Didehydroheteroarene (Pyridyne) Intermediates in Amination Reactions

The reaction of dihalopyridines with strong bases, such as sodium amide in liquid ammonia, can proceed through the formation of highly reactive didehydroheteroarene, or "pyridyne," intermediates. These intermediates are formed via an elimination-addition mechanism. For this compound, the formation of a pyridyne intermediate would require the deprotonation of a ring proton adjacent to a halogen, followed by the elimination of a halide. Given the substitution pattern, the most likely pyridyne to form would be 2-bromo-4-fluoro-5,6-pyridyne, arising from deprotonation at C6.

The general mechanism for pyridyne formation and subsequent amination is as follows:

Step 1: Deprotonation A strong base removes a proton from the pyridine ring, typically ortho to a halogen atom.

Step 2: Elimination The resulting anion undergoes elimination of a halide ion to form the pyridyne intermediate.

Step 3: Nucleophilic Addition A nucleophile, such as an amide ion, adds to one of the two carbons of the "triple bond" in the pyridyne.

Step 4: Protonation The resulting anion is protonated by the solvent or another proton source to give the final product.

The regioselectivity of the nucleophilic addition to an unsymmetrical pyridyne is governed by both electronic and steric factors. Electron-withdrawing groups on the pyridyne ring can direct the incoming nucleophile to a specific position nih.gov. In the case of a pyridyne derived from this compound, the fluorine and bromine substituents would influence the regiochemistry of the amination.

While the formation of pyridyne intermediates from dihalopyridines is well-documented, the specific conditions required for the generation of a pyridyne from this compound and its subsequent reactivity in amination reactions would require dedicated experimental investigation.

Exploration of Halogen Bonding Interactions in Derived Structures

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength of the halogen bond depends on the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing environment of the carbon to which it is attached. In derivatives of this compound, the bromine atoms are potential halogen bond donors.

A study on the halogen bonding in 2,5-dihalopyridine-copper(I) halide coordination polymers provides significant insights into the behavior of such systems researchgate.netnih.gov. In these structures, the halogen atoms on the pyridine ring can form halogen bonds with the halide ions coordinated to the copper center. The study revealed that the C-X···A–Cu (where X is the halogen on the pyridine and A is the halide on the copper) halogen bonds are stronger than C-X···X'–C interactions between two dihalopyridine ligands researchgate.netnih.gov.

Furthermore, the electronic influence of other substituents on the pyridine ring affects the strength of the halogen bonds. For instance, the presence of a C2-fluorine substituent, which is highly electron-withdrawing, can shorten and strengthen the halogen bond formed by a halogen at the C5 position nih.gov. In 2-fluoro-5-X-pyridine-Cu(I) complexes, the C2-fluorine itself is found to be a poor halogen bond donor, or "halogen bond passive," while other halogens at the C2 position readily participate in halogen bonding researchgate.netnih.gov.

These findings suggest that in crystalline derivatives of this compound, the bromine atoms at both the C2 and C5 positions are capable of forming halogen bonds, and the strength of these interactions will be modulated by the electron-withdrawing fluorine atom at the C4 position. The interplay of these non-covalent interactions can have a profound impact on the crystal packing and solid-state properties of these compounds.

The following table summarizes the key aspects of halogen bonding in systems related to this compound.

| Interacting Atoms | Interaction Type | Key Findings |

| C-Br···Lewis Base | Halogen Bond | Bromine acts as a halogen bond donor. |

| C-F···Lewis Base | Halogen Bond | Fluorine is generally a poor halogen bond donor. |

| C-X···A-Cu | Halogen Bond | Stronger than C-X···X'-C interactions. |

| Effect of Fluorine | Electronic Influence | An electron-withdrawing fluorine substituent can strengthen halogen bonds formed by other halogens on the ring. |

Frustrated Lewis Pair (FLP) Catalysis in N-Heterocycle Functionalization

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This "frustration" allows the FLP to activate a variety of small molecules, including H₂, CO₂, and C-F bonds sci-hub.ru. The application of FLP chemistry to the functionalization of N-heterocycles is an emerging area of research with significant potential.

The pyridine nitrogen in this compound is a Lewis basic site. In the presence of a bulky Lewis acid, it is conceivable that an FLP could be formed, either intermolecularly with an added Lewis base or through the involvement of the pyridine itself as the Lewis base. This FLP could then be used to activate substrates for subsequent reactions.

One area where FLP catalysis could be particularly relevant to this compound is in the activation of the C-F bond. FLP-mediated C-F bond activation has been demonstrated for the selective functionalization of difluoro- and trifluoromethyl groups researchgate.net. The mechanism is thought to involve a Lewis acid-assisted SN1-type pathway, where the Lewis acid helps to polarize the C-F bond and facilitate fluoride abstraction. The use of a fluoride sequestering agent is often key to driving the reaction forward researchgate.net.

While direct examples of FLP catalysis involving this compound are not yet reported, the principles of FLP chemistry suggest several possibilities for its application in the functionalization of this and other polyhalogenated pyridines. For example, an FLP could potentially be used to mediate the hydrodefluorination of the C4 position or to catalyze other transformations involving the activation of the C-F or C-Br bonds. The development of such reactions would represent a significant advance in the selective functionalization of these important heterocyclic scaffolds.

Advanced Characterization Techniques and Computational Studies of 2,5 Dibromo 4 Fluoropyridine Derivatives

High-Resolution Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the identity and purity of newly synthesized compounds. For derivatives of 2,5-Dibromo-4-fluoropyridine, a combination of multinuclear NMR, mass spectrometry, and infrared spectroscopy provides a complete picture of the molecular structure.

Multinuclear NMR spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. For a molecule like this compound, ¹H, ¹³C, and ¹⁹F NMR experiments offer unambiguous evidence of its structure.

¹H NMR: The proton NMR spectrum would be expected to show two distinct signals for the two aromatic protons. The chemical shifts and coupling constants (J-values) between these protons and with the ¹⁹F nucleus would confirm their relative positions on the pyridine (B92270) ring.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms directly bonded to electronegative halogens (Br, F) and the nitrogen atom would appear at characteristic chemical shifts. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) are particularly informative for assigning the signals correctly.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. The chemical shift of the fluorine atom is highly dependent on its electronic environment. The spectrum for this compound would show a single resonance, and its coupling to adjacent protons would further validate the structure.

While no specific research data for this compound is publicly available, the expected NMR data can be inferred from similar structures. The table below presents typical NMR data for a related compound, 2-Bromo-5-fluoropyridine, to illustrate the type of information obtained.

Table 1: Illustrative NMR Data for a Related Compound (2-Bromo-5-fluoropyridine) This data is provided for exemplary purposes to demonstrate the technique, as specific experimental data for this compound is not available in the cited literature.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 8.35 | d | J = 3.2 |

| 7.60 | dd | J = 8.8, 4.4 | |

| 7.25 | ddd | J = 8.8, 7.6, 3.2 | |

| ¹³C | 159.2 (d, ¹JCF = 255) | ||

| 142.1 (d, ³JCF = 24) | |||

| 126.8 (d, ²JCF = 20) | |||

| 125.1 (d, ⁴JCF = 4) | |||

| 121.7 (d, ²JCF = 20) | |||

| ¹⁹F | -118.5 | m |

For derivatives containing other NMR-active nuclei, such as selenium (⁷⁷Se), further structural details can be obtained. ⁷⁷Se NMR would provide information about the electronic environment around the selenium atom and its connectivity within the molecule.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₅H₂Br₂FN), the expected exact mass can be calculated.

The presence of two bromine atoms creates a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This results in a distinctive M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1, which is a clear indicator for the presence of two bromine atoms in the molecule. Fragmentation analysis can further help in elucidating the structure by showing the loss of specific fragments (e.g., Br, F, HCN).

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The spectrum provides information about the vibrations of bonds within the molecule. For a this compound derivative, characteristic absorption bands would be observed for:

C-H stretching vibrations of the aromatic ring.

C=C and C=N stretching vibrations within the pyridine ring.

C-F and C-Br stretching vibrations.

The positions of these bands can be influenced by the substitution pattern on the pyridine ring. While a specific spectrum for this compound is not available, analysis of related structures like 2-amino-5-chloropyridine (B124133) shows characteristic peaks for pyridine ring vibrations.

Table 2: Typical FT-IR Vibrational Frequencies for Substituted Pyridines This data is generalized to illustrate the technique.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C / C=N Ring Stretch | 1600 - 1400 |

| C-F Stretch | 1250 - 1000 |

| C-Br Stretch | 650 - 500 |

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.comcarleton.edu This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a material. mdpi.com

To perform this analysis, a suitable single crystal of the this compound derivative must be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecule's structure within it. carleton.edu This analysis would reveal:

The planarity of the pyridine ring.

Precise bond lengths for C-C, C-N, C-F, and C-Br bonds.

Intermolecular interactions in the crystal packing, such as halogen bonding (Br···N, Br···F) or π-π stacking, which govern the material's bulk properties.

Although the crystal structure for this compound has not been reported, studies on other substituted terpyridines and heterocyclic compounds demonstrate the power of XRD in detailing supramolecular arrangements and substituent effects on molecular packing. mdpi.com

Computational Chemistry and Quantum Mechanical Calculations

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and predicting the chemical behavior of molecules.

Quantum mechanical calculations can be used to predict the reactivity and regioselectivity of this compound in various chemical reactions, such as nucleophilic aromatic substitution (SNAr). By calculating the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for electrophilic or nucleophilic attack.

For this compound, computational studies could predict:

Reactivity: The electron-withdrawing nature of the fluorine and bromine atoms, combined with the nitrogen atom, makes the pyridine ring electron-deficient and thus susceptible to nucleophilic attack.

Regioselectivity: Calculations of atomic charges or Fukui functions can predict which of the carbon atoms is the most electrophilic and therefore the most likely site for a nucleophile to attack. The positions ortho and para to the nitrogen atom are typically activated.

Energetics: The activation energies for different reaction pathways can be calculated to determine the most favorable mechanism and predict the reaction outcome under various conditions.

Basic computational properties for this compound have been calculated and are available in chemical databases.

Table 3: Calculated Properties for this compound

| Property | Value |

| Molecular Formula | C₅H₂Br₂FN |

| Molecular Weight | 254.88 |

| LogP | 2.7457 |

| Topological Polar Surface Area (TPSA) | 12.89 Ų |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 0 |

Source: Public chemical databases. chemscene.com

These computational insights are invaluable for designing synthetic routes and understanding the underlying principles that govern the chemical behavior of these complex heterocyclic molecules.

Electronic Structure Analysis (e.g., Frontier Molecular Orbital Theory)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial in determining how a molecule interacts with other species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

For substituted pyridines, DFT calculations are commonly employed to determine the energies of these frontier orbitals. The positions and nature of substituents on the pyridine ring significantly influence the electronic structure. In the case of this compound derivatives, the electron-withdrawing nature of the bromine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity in various chemical transformations.

While specific DFT studies detailing the frontier molecular orbital characteristics of this compound were not found in the reviewed literature, analysis of related substituted pyridines and other halogenated aromatic compounds provides a framework for understanding its likely electronic properties. For instance, studies on other di-substituted and tri-substituted pyridine derivatives consistently show that strong electron-withdrawing groups decrease the energy of the LUMO, making the ring more susceptible to nucleophilic attack. The interplay between the inductive effects of the halogens and their potential for resonance donation can create a complex electronic environment.

A hypothetical data table for a generic derivative of this compound, based on typical values for similar halogenated heterocycles calculated using DFT (e.g., at the B3LYP/6-311G+(d,p) level of theory), is presented below to illustrate the type of data generated in such studies.

Table 1: Hypothetical Frontier Molecular Orbital Characteristics of a this compound Derivative (Note: These values are illustrative and not based on specific experimental or published computational data for this exact compound.)

| Parameter | Energy (eV) | Description |

| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.45 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 7.25 | Estimated as -EHOMO |

| Electron Affinity (A) | 1.80 | Estimated as -ELUMO |

| Global Electrophilicity Index (ω) | 4.18 | Measure of electrophilic character |

| Chemical Hardness (η) | 2.725 | Measure of resistance to change in electron distribution |

This interactive table is based on representative data for analogous compounds.

Synthetic Utility and Applications in Fundamental Organic Chemistry

Strategic Building Block for Complex Heterocyclic Architectures

The inherent reactivity of the carbon-bromine and carbon-fluorine bonds in 2,5-Dibromo-4-fluoropyridine provides a gateway to a multitude of cross-coupling reactions, facilitating the construction of intricate heterocyclic frameworks. The differential reactivity of the bromine atoms, influenced by their positions relative to the nitrogen atom and the fluorine substituent, allows for programmed, site-selective modifications. This has been instrumental in the synthesis of fused pyridine (B92270) systems and other complex heterocyclic structures that are of significant interest in medicinal chemistry and materials science.

Precursor in the Synthesis of Advanced Polyfunctionalized Pyridine Derivatives

The sequential and selective substitution of the bromine and fluorine atoms of this compound is a cornerstone of its utility as a precursor for advanced polyfunctionalized pyridine derivatives. Chemists can exploit various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a diverse range of substituents at the 2- and 5-positions. The fluorine atom at the 4-position can also be displaced by nucleophiles under specific conditions, further expanding the molecular diversity that can be achieved from this single precursor. This step-wise approach allows for the precise installation of different functional groups, leading to the creation of highly tailored pyridine-based molecules with specific electronic and steric properties.

Applications in Cascade and Rearrangement Reaction Design

While specific examples directly involving this compound in cascade and rearrangement reactions are not extensively documented in readily available literature, the structural motifs it enables are integral to such transformations. The introduction of appropriate functional groups onto the pyridine core via this building block can set the stage for subsequent intramolecular reactions. For instance, the strategic placement of nucleophilic and electrophilic centers can trigger cascade sequences, leading to the rapid assembly of complex polycyclic systems. The inherent strain and electronic properties of the substituted pyridine ring can also be exploited to drive rearrangement reactions, offering novel pathways to otherwise inaccessible molecular scaffolds.

Development of Novel Organocatalysts and Ligands for Metal Complexes

The pyridine scaffold is a ubiquitous component in the design of ligands for transition metal catalysis and in the development of organocatalysts. The ability to introduce multiple and varied substituents onto the this compound core makes it an attractive starting material for creating new generations of these crucial chemical tools.

Synthesis of Substituted Bis(pyridine) Ligands

The synthesis of bis(pyridine) ligands, which are central to coordination chemistry and homogeneous catalysis, can be effectively achieved using this compound. Through sequential cross-coupling reactions, two distinct pyridine or other aromatic moieties can be introduced at the 2- and 5-positions. This modular approach allows for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the catalytic activity and selectivity of the resulting metal complexes. The fluorine atom can also be retained or substituted to further modify the ligand's characteristics.

Design and Application in Site-Selective Acylation Catalysis

The development of catalysts for site-selective acylation is a significant challenge in organic synthesis. While direct applications of this compound in this area are still emerging, its derivatives hold considerable promise. By incorporating this substituted pyridine into larger molecular frameworks, it is possible to design organocatalysts with specific binding pockets that can recognize and selectively acylate one functional group in the presence of others. The electronic nature of the fluorinated and brominated pyridine ring can play a crucial role in modulating the catalyst's activity and selectivity.

Applications in Materials Science Research

Electron-Deficient Pyridine (B92270) Derivatives in Organic Electronics

In the field of organic electronics, materials with high electron affinity are crucial for the development of n-type and ambipolar semiconductors. Pyridine, being an electron-deficient heterocycle, is a desirable component in the design of such materials. The incorporation of pyridine units into organic semiconductor molecules can enhance their electron-transporting capabilities. google.com

The electron-withdrawing nature of the pyridine ring, further intensified by the presence of a fluorine atom, lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of materials that incorporate this moiety. rsc.org This tuning of electronic properties is essential for achieving efficient charge injection and transport in electronic devices. For instance, the peripheral pyridine rings in bis-terpyridine derivatives have been shown to deepen the ionization potential due to their electron-withdrawing characteristics. rsc.org Organic semiconductor materials containing pyridine can exhibit good electron transport performance, which is beneficial for charge balance and achieving higher luminous efficiency in devices. google.com The development of new synthetic routes for electron-deficient pyridines continues to be an active area of research, aiming to create novel materials for applications ranging from catalysis to electrochemistry and materials science. acs.org

Role in Organic Light-Emitting Diode (OLED) Applications as Host Materials or Intermediates

Organic Light-Emitting Diodes (OLEDs) are a major application for advanced organic materials. The performance of an OLED is highly dependent on the properties of the materials used in its emissive layer, which typically consists of a host material doped with a light-emitting guest. Host materials play a critical role in facilitating charge transport and transferring energy to the emitter. noctiluca.eu

Fluorinated pyridine derivatives are particularly promising as building blocks for OLED host materials. The introduction of fluorine atoms into the molecular structure can lower both HOMO and LUMO energy levels, which facilitates electron injection and enhances resistance to oxidative degradation. rsc.org Pyridine-substituted compounds have been successfully employed as host materials for phosphorescent OLEDs (PhOLEDs), demonstrating high triplet energies necessary for efficient energy transfer to the phosphorescent dopant. acs.org For example, new pyridine-substituted spirobifluorene (SBF) dyes have been shown to be effective hosts for green and sky-blue PhOLEDs. acs.org Similarly, fluorinated 9,9′-spirobifluorene derivatives have been synthesized and used as host materials for highly efficient blue OLEDs. rsc.org

2,5-Dibromo-4-fluoropyridine serves as a key intermediate for synthesizing these complex host molecules. The two bromine atoms provide reactive handles for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the attachment of other aromatic groups to build up the final host material structure. The electron-deficient fluoropyridine core, once incorporated, imparts the desired electronic properties, such as improved electron mobility and stability, to the final host material.

| Host Material | OLED Type | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Reference |

|---|---|---|---|---|

| pCzPybCz | Blue TADF-OLED | Not Specified | 22.7 | rsc.org from original search |

| 4-4Py-SBF | Green PhOLED | ~63 | Not Specified | acs.org |

| 4-2Py-SBF | Sky-Blue PhOLED | ~16 | Not Specified | acs.org |

| Spiro-(3)-F | Blue Fluorescent OLED | 6.66 | 4.92 | rsc.org |

Development of Semiconducting Polymers and Materials

Conjugated polymers are a class of organic materials that have been extensively studied for their semiconducting properties and are used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org The synthesis of these polymers often involves the polymerization of di-halogenated monomers with other aromatic co-monomers.

This compound is an ideal candidate for use as a monomer in the synthesis of novel semiconducting polymers. The two bromine atoms allow it to undergo various cross-coupling polymerization reactions, such as Stille or Suzuki polymerization. The inclusion of the electron-deficient 4-fluoropyridine (B1266222) unit into the polymer backbone can significantly influence the material's properties. It can enhance the electron affinity of the polymer, making it a better n-type or ambipolar semiconductor. The fluorine atom can also promote favorable intramolecular interactions and influence the polymer's packing in the solid state, which can lead to improved charge carrier mobility. rsc.org

The development of semiconducting polymers through controlled polymerization techniques is a key area of research, as it allows for the synthesis of materials with well-defined molecular weights and narrow polydispersities, which is crucial for optimizing device performance. rsc.org The use of building blocks like this compound is part of a broader strategy to design and synthesize semiconducting polymers in a more sustainable and eco-friendly manner. rsc.org The derivatization of similar dibromo-heterocyclic compounds has been shown to be a viable route to creating building blocks for functional organic materials. researchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₂Br₂FN | chemscene.com |

| Molecular Weight | 254.88 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | chemscene.com |

| logP | 2.7457 | chemscene.com |

Applications in Medicinal Chemistry Research

Molecular Scaffolds for Active Pharmaceutical Ingredients (APIs) and Bioactive Compounds

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs. mdpi.comresearchgate.netnih.govrsc.org Its presence is associated with a wide range of biological activities. The 2,5-Dibromo-4-fluoropyridine molecule serves as a highly functionalized starting point for the synthesis of complex APIs and bioactive compounds. The bromine atoms at the 2- and 5-positions and the fluorine atom at the 4-position provide distinct reactivity, allowing for selective and sequential modifications. This enables the creation of diverse molecular architectures around the central pyridine core, which is a key strategy in the search for new therapeutic agents. rsc.org The pyridine scaffold itself is a polar, ionizable aromatic structure that can improve the solubility and bioavailability of less soluble compounds. researchgate.net

The introduction of a fluorine atom can profoundly impact a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. tandfonline.comannualreviews.orgresearchgate.net These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Table 1: Key Features of the this compound Scaffold

| Feature | Description | Implication in Drug Design |

| Pyridine Core | An electron-deficient nitrogen-containing heterocycle. | Commonly found in bioactive compounds and can engage in hydrogen bonding. mdpi.comresearchgate.net |

| Bromine Substituents | Located at positions 2 and 5, they serve as versatile synthetic handles. | Allow for various cross-coupling reactions to introduce new functional groups. |

| Fluorine Substituent | Positioned at the 4-position, it strongly influences the electronic properties of the ring. | Can enhance metabolic stability, binding affinity, and membrane permeability. tandfonline.comlifechemicals.com |

Scaffold Design for Enzyme Inhibitors and Receptor Modulators

In the design of enzyme inhibitors and receptor modulators, the pyridine ring of this compound acts as a key pharmacophore. Substituted pyridines are known to be effective enzyme inhibitors, a therapeutic strategy aimed at correcting metabolic imbalances or targeting pathogens. researchgate.net The electron-deficient nature of the pyridine ring, amplified by the electronegative fluorine atom, makes it an attractive core for molecules designed to interact with the active sites of enzymes or the binding pockets of receptors. researchgate.net

The design process often involves creating structures that can mimic the transition state of an enzymatic reaction or complement the shape and electronic environment of a receptor binding site. The ability to selectively functionalize the 2- and 5-positions of the this compound scaffold allows medicinal chemists to systematically explore the chemical space around the core, optimizing interactions with the target protein. This structured approach is fundamental to structure-based drug design. nih.gov

Use in the Synthesis of Fluorinated Heterocyclic Libraries for Screening

Fragment-based drug discovery (FBDD) and high-throughput screening (HTS) rely on large libraries of diverse small molecules to identify initial hits. nih.govresearchgate.net Fluorinated heterocyclic compounds are particularly valuable in these libraries due to the unique properties conferred by the fluorine atom. rsc.org The use of ¹⁹F NMR spectroscopy for screening is a powerful technique that is faster and often more robust than traditional proton-based NMR screening. lifechemicals.comnih.gov

This compound is an ideal starting material for generating such libraries. Its multiple reaction sites allow for the creation of a wide array of derivatives from a single, common intermediate. This diversification enables the exploration of a broad chemical space to discover novel interactions with biological targets. enamine.net Several commercial and custom libraries of fluorinated fragments are available for screening purposes. researchgate.net The synthesis of these libraries often involves introducing fluorine atoms into heterocyclic cores, a process for which this compound is well-suited. rsc.orgenamine.net

Precursor for Trifluoromethylpyridine (TFMP) Derivatives in Agrochemical and Pharmaceutical Industries

Trifluoromethylpyridine (TFMP) derivatives are a significant class of compounds in both the agrochemical and pharmaceutical industries. nih.govnih.govjst.go.jp The trifluoromethyl (CF₃) group can enhance lipophilicity and metabolic stability, improving the pharmacokinetic properties of molecules. annualreviews.org Many TFMP-containing agrochemicals and several pharmaceutical products have been successfully brought to market. nih.govjst.go.jp

One of the primary methods for synthesizing TFMP derivatives involves a chlorine/fluorine exchange on a corresponding trichloromethylpyridine precursor. nih.govjst.go.jpresearchoutreach.org Halogenated pyridines, such as this compound, can serve as precursors to these trichloromethylpyridines or undergo direct trifluoromethylation reactions. The demand for TFMP derivatives has been steadily increasing, driving the development of efficient synthetic routes starting from functionalized pyridine building blocks. researchoutreach.org For example, 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for several crop-protection products, is in high demand and is synthesized from halogenated picoline precursors. nih.govresearchoutreach.org

Table 2: Examples of Industries Utilizing TFMP Derivatives

| Industry | Application of TFMP Derivatives |

| Agrochemical | Herbicides, fungicides, and insecticides. nih.gov |

| Pharmaceutical | Antiviral, anticancer, and central nervous system (CNS) drugs. nih.gov |

| Veterinary | Various therapeutic products. nih.govjst.go.jp |

Strategies for Late-Stage Functionalization of Complex Molecules in Drug Discovery

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules, such as lead compounds, in the final steps of a synthetic sequence. acs.orgchemrxiv.orgresearchgate.netnih.gov This approach allows for the rapid generation of analogues to explore structure-activity relationships (SAR) without the need for lengthy de novo synthesis. acs.orgnih.gov C-H activation is a key technology in LSF, enabling the direct modification of chemical bonds. rsc.orgnih.gov

The this compound scaffold is well-suited for LSF strategies. The two bromine atoms can be selectively addressed using various catalytic cross-coupling reactions, allowing for the introduction of diverse functional groups onto a complex molecular core at a late stage. chemrxiv.org Furthermore, the fluorine atom can activate the pyridine ring for certain transformations. For instance, the high reactivity of fluoropyridines in nucleophilic aromatic substitution (SNAr) reactions, which can be over 300 times faster than their chloro-analogues, allows for mild reaction conditions suitable for complex molecules. acs.orgnih.gov This combination of C-H fluorination followed by SNAr provides a powerful tool for the late-stage functionalization of heterocyclic compounds. nih.gov

Analysis of Structural and Activity Profile Relationships Between Drug Scaffolds

The this compound scaffold provides a platform to systematically study these relationships. The effects of substituents at the 2-, 4-, and 5-positions can be independently and collectively evaluated.

Fluorine at Position 4 : The highly electronegative fluorine atom significantly alters the electronic distribution of the pyridine ring. This can affect the pKa of the molecule, its ability to participate in hydrogen bonding, and its interaction with metabolic enzymes like cytochrome P450. tandfonline.comresearchgate.net Fluorine substitution can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of a drug. tandfonline.comannualreviews.org

Substituents at Positions 2 and 5 : By replacing the bromine atoms with a variety of functional groups, chemists can probe the steric and electronic requirements of the target's binding site. This systematic modification allows for the mapping of the binding pocket and the identification of key interactions that contribute to potency and selectivity.

Recent studies have explored the synergistic effects of modifications on different parts of a scaffold. For example, the interplay between defluorination of a trifluoromethyl group and the conversion of a pyridine to a pyrimidine (B1678525) ring was shown to dramatically increase the potency of certain enzyme inhibitors, highlighting the importance of considering the entire molecular structure in SAR studies. nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel and More Efficient Synthetic Methodologies for Diverse Functionalization

The future of 2,5-Dibromo-4-fluoropyridine chemistry lies in the development of more efficient and selective methods for its functionalization. The two bromine atoms at positions 2 and 5, and the fluorine atom at position 4, offer distinct reactivity profiles that can be exploited for selective chemical transformations.

Future research will likely focus on the selective functionalization of the C-Br and C-H bonds through advanced catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, are expected to be pivotal in introducing a wide range of substituents at the bromine-bearing positions. acs.orgnih.gov The development of catalyst systems with high selectivity for one bromine atom over the other will be a key area of investigation, allowing for the stepwise introduction of different functional groups.

Furthermore, C-H activation is an emerging field that could offer novel pathways for the functionalization of the pyridine (B92270) ring. acs.org Research into transition-metal catalyzed C-H activation at the vacant C-3 and C-6 positions of the this compound ring would open up new avenues for creating complex molecular architectures. nih.gov Rhodium(III)-catalyzed C–H functionalization has already shown promise for the preparation of multi-substituted 3-fluoropyridines from other precursors. nih.gov

The table below summarizes potential catalytic systems for the functionalization of this compound.

| Catalytic System | Target Position(s) | Potential Functionalization |

| Palladium(0) complexes with phosphine (B1218219) ligands | C2-Br, C5-Br | Arylation, Alkylation, Amination |

| Rhodium(III) complexes | C3-H, C6-H | Alkenylation, Alkylation |

| Iridium complexes with boryl pincer ligands | C2-H (of a derivative) | Borylation |

Integration of Green Chemistry Principles in the Synthesis of this compound